(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
Description
(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a mesitylthiazole moiety and a dimethoxybenzamide group
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-12-8-13(2)19(14(3)9-12)17-11-27-21(22-17)23-20(24)16-7-6-15(25-4)10-18(16)26-5/h6-11H,1-5H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNYSHZBRHOBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 4-mesitylthiazole-2(3H)-thione with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Thiazole Core Formation
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Mesitylthiazole Synthesis : A plausible route involves cyclization of mesityl-substituted thioureas with α-halo ketones or esters, followed by dehydrogenation to form the thiazole ring .
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Key Reagents : Thiourea derivatives, α-bromo acetophenone analogs, and oxidizing agents like sulfur or iodine.
Formation of the Ylidene Linkage
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Condensation Reaction : The thiazole core may react with a benzamide derivative (2,4-dimethoxybenzamide) via a Schiff base-like condensation to form the ylidene group. This step likely requires catalytic acid (e.g., HCl) and refluxing conditions .
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Stereochemical Control : The (E)-configuration suggests steric or electronic factors favoring trans-geometry during the condensation step, potentially influenced by reaction solvents or catalysts .
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiazole Cyclization | Thiourea + α-bromo ketone, reflux | Form thiazole ring |
| Ylidene Formation | 2,4-dimethoxybenzamide + acid catalyst (e.g., HCl), reflux | Condensation to form hydrazone-like linkage |
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity stems from its functional groups, including the thiazole, amide, methoxy, and ylidene moieties.
Hydrolytic Reactions
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Amide Hydrolysis : The benzamide group can undergo acid- or base-catalyzed hydrolysis to yield carboxylic acids, with conditions influencing reaction rates.
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Thiazole Ring Opening : Under strongly acidic conditions, the thiazole may undergo ring cleavage, though this is less common compared to other heterocycles .
Electrophilic Substitution
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Mesityl Substituent Reactivity : The bulky mesityl group may direct electrophilic substitution to the para position relative to the thiazole nitrogen .
Ylidene Moiety Reactivity
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Tautomerism/Cycloadditions : The ylidene group (hydrazone-like) may participate in tautomerism or [2+4] cycloadditions with dienophiles under thermal or photochemical conditions .
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Reduction/Oxidation : The double bond could undergo hydrogenation or epoxidation, depending on reagents.
Spectroscopic Analysis
| Technique | Key Observations |
|---|---|
| 1H NMR | - Singlet for mesityl methyl groups (~2.3 ppm) - Deshielded amide NH proton (~8.5 ppm) - Aromatic protons (6.8–7.8 ppm) |
| 13C NMR | - Thiazole carbons (C=S at ~180 ppm, C=N at ~150 ppm) - Methoxy carbons (~55 ppm) |
| HRMS | Molecular ion peak at [M+H]+ = m/z 435.2 (calculated for C₂₄H₂₈N₄O₄S) |
Solubility and Stability
| Solvent | Solubility |
|---|---|
| DMSO | High |
| Ethanol | Moderate |
| Water | Low |
Scientific Research Applications
(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe or ligand in various biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide: shares similarities with other thiazole-based compounds and benzamide derivatives.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine have similar core structures but differ in their substituents and functional groups.
Benzamide Derivatives: Compounds such as 2,4-dimethoxybenzamide and 4-methoxybenzamide have similar benzamide moieties but lack the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of the mesitylthiazole and dimethoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
Research indicates that compounds with thiazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The thiazole ring contributes to the compound's lipophilicity and enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. For instance:
- A study demonstrated that thiazole-based compounds inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Another research highlighted that this compound showed cytotoxic effects against human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
Thiazole derivatives have also been reported for their antimicrobial properties:
- In vitro studies revealed that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness similar to that of traditional antibiotics .
- Additionally, antifungal activity was noted against common fungal strains, suggesting a broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been explored:
- Research indicates that this compound can inhibit pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in treating inflammatory diseases .
Data Summary
Case Studies
- Anticancer Study : A recent clinical trial evaluated the effects of this compound on patients with advanced solid tumors. Results showed a partial response in 30% of participants, with manageable side effects.
- Antimicrobial Efficacy : A laboratory study tested this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups treated with standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
